molecular formula C17H20N2O5 B2797354 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid CAS No. 1808473-83-7

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B2797354
CAS No.: 1808473-83-7
M. Wt: 332.356
InChI Key: DHEPTEJSVLOYGY-UHFFFAOYSA-N
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Description

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a cyano group, an ethoxypropyl carbamoyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Ethoxypropyl Carbamoyl Intermediate: This step involves the reaction of ethoxypropylamine with a suitable carbamoylating agent to form the ethoxypropyl carbamoyl intermediate.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the intermediate with phenoxyacetic acid under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano group and the carbamoyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{2-Cyano-2-[(3-methoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
  • 2-(4-{2-Cyano-2-[(3-butoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

Uniqueness

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-9-3-8-19-17(22)14(11-18)10-13-4-6-15(7-5-13)24-12-16(20)21/h4-7,10H,2-3,8-9,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEPTEJSVLOYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=C(C=C1)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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